3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(17-10)13(9-16-18)12-6-4-5-7-14(12)19-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINCRUOQRFQHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s neuroprotective effects are thought to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and applications of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and related derivatives:
Key Insights from Comparative Analysis
Substituent Effects on Receptor Selectivity :
- The methoxyphenyl group in the target compound contributes to anti-arthritic activity, likely through antioxidant mechanisms . In contrast, PHTPP ’s trifluoromethyl and 4-hydroxyphenyl groups enable ERβ selectivity, driven by steric and electronic interactions within the ligand-binding pocket .
- DPA-714 ’s 4-fluoroethoxy group enhances TSPO binding affinity and brain penetration, demonstrating the importance of halogenation for neuroimaging applications .
Role of Halogenation :
- 3-Halo derivatives (e.g., 3-Cl) exhibit anxiolytic activity without CNS depressant side effects, suggesting halogens at position 3 optimize GABAergic modulation . The absence of halogens in the target compound may limit its utility in neurological applications but reduce toxicity risks.
Methyl vs. Bulkier Substituents :
- Methyl groups at positions 5 and 7 (as in the target compound and DPA-714 ) improve metabolic stability compared to bulkier groups like trifluoromethyl. However, trifluoromethyl groups in PHTPP enhance ERβ binding through hydrophobic interactions .
Enzyme Inhibition Profiles :
- Compound 10f ’s sulfonyl group at position 2 and fluorine at position 4 confer COX-2 selectivity, highlighting the need for polar substituents in enzyme inhibition . The target compound’s methoxy group may instead favor redox-related mechanisms.
Biological Activity
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo-pyrimidine core with a methoxy-substituted phenyl group at the 3-position. Its molecular formula is , indicating a complex structure conducive to various biological interactions.
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds within this class have shown promising inhibitory effects against several cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR kinases, which are critical in many cancers .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that pyrazolo derivatives can effectively combat bacterial strains such as Staphylococcus aureus, demonstrating their potential as therapeutic agents in treating infections .
Enzymatic Inhibition
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition has implications for developing immunosuppressive agents and treatments for viral infections .
Synthesis of 3-(2-Methoxyphenyl)-5,7-Dimethylpyrazolo[1,5-a]pyrimidine
The synthesis typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Common methods include:
- Condensation Reactions : Utilizing aminopyrazoles with biselectrophilic compounds.
- Functionalization Techniques : Post-synthetic modifications to improve pharmacological properties.
Table: Summary of Biological Activities
Research Highlights
- Anticancer Studies : A recent study demonstrated that pyrazolo derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.
- Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Mechanistic Insights : Research into the mechanism of action suggests that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.
Q & A
Q. What are the standard synthetic routes for 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound (e.g., diketones or equivalents). For example, heating 4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones at 433–438 K for 2.5 hours yields pyrazolo[1,5-a]pyrimidine derivatives . Solvent choice (e.g., methanol or ethanol/acetone mixtures) and temperature control are critical for recrystallization and purity (>95%) . Yield optimization often requires stoichiometric adjustments, such as using a 1.1:1 molar ratio of diketone to pyrazole precursor to account for side reactions .
Q. Which spectroscopic methods are most effective for structural confirmation, and how are data discrepancies resolved?
1H/13C NMR , IR , and mass spectrometry are standard for structural elucidation. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) . Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotational isomerism or impurities. 2D NMR (COSY, HSQC) and variable-temperature NMR can resolve ambiguities by identifying through-space couplings or dynamic processes . X-ray crystallography provides definitive confirmation, as demonstrated for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl derivatives (R-factor = 0.051) .
Q. How can reaction intermediates be stabilized during synthesis?
Intermediates like enaminones or α,β-unsaturated ketones are prone to hydrolysis. Stabilization strategies include:
- Using dry aprotic solvents (DMF, DMSO) to minimize moisture .
- Adding molecular sieves or desiccants during cyclocondensation .
- Employing low-temperature recrystallization (e.g., ethanol/acetone at 0°C) to isolate intermediates .
Advanced Research Questions
Q. What computational methods are used to predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling correlate substituent effects with biological activity. For example, trifluoromethyl groups at position 7 enhance binding to phosphatidylinositol-3-kinaseβ (PI3Kβ) by forming hydrophobic interactions . DFT calculations (B3LYP/6-31G*) predict electron-deficient regions in the pyrimidine ring, guiding the design of electrophilic substituents for kinase inhibition .
Q. How do substituents at positions 3 and 5 impact biological activity?
- Position 3 (2-methoxyphenyl) : Enhances solubility and π-stacking with aromatic residues in enzyme active sites (e.g., benzodiazepine receptors) .
- Position 5 (methyl) : Reduces steric hindrance, improving binding to narrow catalytic pockets (e.g., KDR kinase) .
- Position 7 (methyl) : Electron-donating groups increase metabolic stability but may reduce affinity for oxidoreductases . Comparative studies of analogs (e.g., 7-trifluoromethyl vs. 7-methyl) show a 10-fold increase in antitrypanosomal activity for electron-withdrawing groups .
Q. What strategies address low yields in cross-coupling reactions for functionalized derivatives?
Palladium-catalyzed direct C–H arylation improves efficiency by avoiding pre-functionalized substrates. For example, coupling pyrazolo[1,5-a]pyrimidine with aryl halides using Pd(OAc)₂/XPhos in toluene at 110°C achieves >70% yield . Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes decomposition . For sterically hindered substrates, ultrasonic irradiation enhances mass transfer and reaction homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
